4-[(3Z)-4-chloro-1-morpholino-2,4-dinitro-buta-1,3-dienyl]morpholine
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Overview
Description
4-[(3Z)-4-CHLORO-1-(MORPHOLIN-4-YL)-2,4-DINITROBUTA-1,3-DIEN-1-YL]MORPHOLINE is a complex organic compound characterized by the presence of a morpholine ring, a chlorinated butadiene moiety, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3Z)-4-CHLORO-1-(MORPHOLIN-4-YL)-2,4-DINITROBUTA-1,3-DIEN-1-YL]MORPHOLINE typically involves the reaction of morpholine with chlorinated butadiene derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction. The reaction temperature is usually maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes chlorination, nitration, and subsequent coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3Z)-4-CHLORO-1-(MORPHOLIN-4-YL)-2,4-DINITROBUTA-1,3-DIEN-1-YL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or Raney nickel.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[(3Z)-4-CHLORO-1-(MORPHOLIN-4-YL)-2,4-DINITROBUTA-1,3-DIEN-1-YL]MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-[(3Z)-4-CHLORO-1-(MORPHOLIN-4-YL)-2,4-DINITROBUTA-1,3-DIEN-1-YL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[(3Z)-4-CHLORO-1-(MORPHOLIN-4-YL)-2,4-DINITROBUTA-1,3-DIEN-1-YL]MORPHOLINE is unique due to its specific structural features, such as the presence of both nitro and chloro groups on the butadiene moiety, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H17ClN4O6 |
---|---|
Molecular Weight |
348.74 g/mol |
IUPAC Name |
4-[(3Z)-4-chloro-1-morpholin-4-yl-2,4-dinitrobuta-1,3-dienyl]morpholine |
InChI |
InChI=1S/C12H17ClN4O6/c13-11(17(20)21)9-10(16(18)19)12(14-1-5-22-6-2-14)15-3-7-23-8-4-15/h9H,1-8H2/b11-9+ |
InChI Key |
WYHRUYFCMWYDBZ-PKNBQFBNSA-N |
Isomeric SMILES |
C1COCCN1C(=C(/C=C(/[N+](=O)[O-])\Cl)[N+](=O)[O-])N2CCOCC2 |
Canonical SMILES |
C1COCCN1C(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])N2CCOCC2 |
Origin of Product |
United States |
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